molecular formula C10H15NOS B13251135 1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL

1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL

Cat. No.: B13251135
M. Wt: 197.30 g/mol
InChI Key: GYKXZQIWKRFNSZ-UHFFFAOYSA-N
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Description

1-[Amino(thiophen-3-yl)methyl]cyclopentan-1-ol is a compound that features a thiophene ring, an amino group, and a cyclopentanol moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 1-[Amino(thiophen-3-yl)methyl]cyclopentan-1-ol, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .

Chemical Reactions Analysis

Types of Reactions

1-[Amino(thiophen-3-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amino group can produce primary amines .

Scientific Research Applications

1-[Amino(thiophen-3-yl)methyl]cyclopentan-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Amino(thiophen-3-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[Amino(thiophen-3-yl)methyl]cyclopentan-1-ol is unique due to its combination of a thiophene ring, an amino group, and a cyclopentanol moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

1-[amino(thiophen-3-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H15NOS/c11-9(8-3-6-13-7-8)10(12)4-1-2-5-10/h3,6-7,9,12H,1-2,4-5,11H2

InChI Key

GYKXZQIWKRFNSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(C2=CSC=C2)N)O

Origin of Product

United States

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